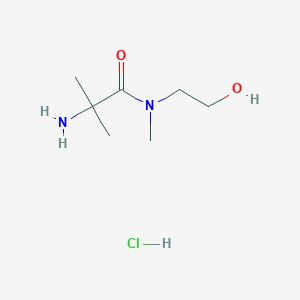

(2-甲氧基苯基)(5-甲基-1,2,4-恶二唑-3-基)甲胺盐酸盐

描述

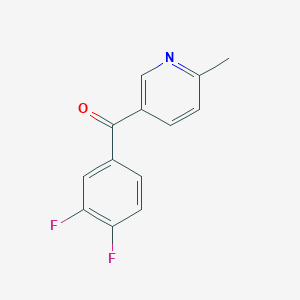

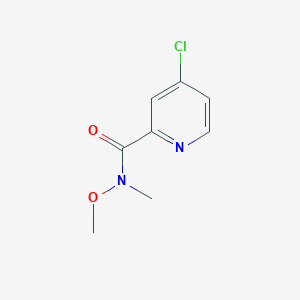

“(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a methoxyphenyl group and a methyl group .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied using single crystal X-ray diffraction methods. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been revealed .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives often involve annulation reactions, followed by desulfurization/intramolecular rearrangement .科学研究应用

抗糖尿病药物开发

恶二唑衍生物,包括与该化合物类似的化合物,已被合成并评估其抗糖化潜力 . 这些化合物因其抑制晚期糖基化终产物 (AGE) 形成的能力而成为寻找有效抗糖尿病药物的目标,AGE 与糖尿病并发症如视网膜病变、神经病变、动脉粥样硬化和白内障有关 .

抗癌研究

恶二唑是该化合物中核心结构,已被探索其抗癌特性 . 恶二唑部分的存在在药效团中至关重要,有助于化合物与参与癌症进展的各种生物靶标相互作用。

药物化学

恶二唑的结构特征使其在药物化学中非常有价值,因为它们可以作为扁平的芳香连接体,将所需的取代基放置在潜在的应用中. 这使得可以设计与生物靶标具有特定相互作用的分子。

高能材料

恶二唑因其有利的氧平衡和正的形成热而被确立为潜在的高能核心 . 这使得它们适合材料科学应用,尤其是在能量释放是关键因素的地方。

抗氧化活性

一些恶二唑衍生物已显示出强大的抗氧化活性,这在对抗氧化应激方面是有益的 . 氧化应激与多种疾病有关,可以减轻这种应激的化合物在治疗研究中很有价值。

抗菌和抗病毒应用

基于恶二唑部分的杂环已用于开发具有抗 HIV、抗结核、抗病毒和抗菌活性的药物支架 . 这突出了此类化合物在传染病研究中的广谱潜力。

血管扩张剂和抗惊厥潜力

恶二唑衍生物已被研究其血管扩张剂和抗惊厥作用 . 这些特性对于分别治疗心血管和神经系统疾病具有重要意义。

材料科学应用

由于恶二唑的电子特性,这些化合物可用于材料科学,以开发具有特定电子特性的新材料 . 这包括在半导体和其他电子器件中的应用。

作用机制

While the specific mechanism of action for “(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is not mentioned in the sources, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been found to inhibit various enzymes that contribute to cancer cell proliferation .

未来方向

The future directions for research on “(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” and similar compounds could involve further exploration of their anticancer potential, as well as their potential as inhibitors of various enzymes . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazole derivatives with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name |

(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c1-7-13-11(14-16-7)10(12)8-5-3-4-6-9(8)15-2;/h3-6,10H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPBBNIZNDOVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(C2=CC=CC=C2OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)

![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)

![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)

![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)